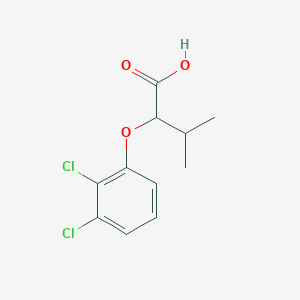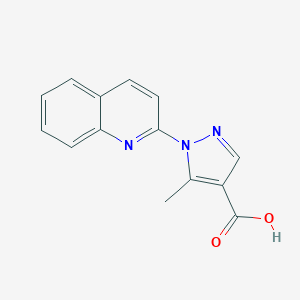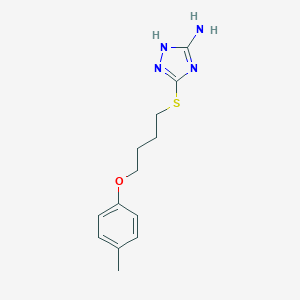![molecular formula C21H22N4O2S B254343 N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)
N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to have antioxidant properties and to increase the levels of various neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide in lab experiments include its unique biological activity, its potential as a therapeutic agent, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its toxicity, its limited solubility in water, and its potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
Future research on N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide could focus on the following areas:
1. Further elucidation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
2. Exploration of the compound's potential as a lead compound for the development of new drugs.
3. Investigation of the compound's pharmacokinetic properties and its potential for drug delivery.
4. Examination of the compound's toxicity and its potential for adverse effects.
5. Development of new synthesis methods for the compound that are more efficient and environmentally friendly.
In conclusion, N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is a synthetic compound with potential applications in various scientific research fields. It has unique biochemical and physiological effects and has been found to exhibit anticancer, antiviral, and antibacterial activities. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-4-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one with benzaldehyde and propanohydrazide in the presence of a catalyst. The resulting compound can be purified using various techniques, such as column chromatography or recrystallization.
Propiedades
Nombre del producto |
N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide |
|---|---|
Fórmula molecular |
C21H22N4O2S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C21H22N4O2S/c1-13-8-9-16-17(10-13)28-20-18(16)21(27)25(12-22-20)14(2)19(26)24-23-11-15-6-4-3-5-7-15/h3-7,11-14H,8-10H2,1-2H3,(H,24,26)/b23-11+ |
Clave InChI |
VTZUKQPXBMJLJE-FOKLQQMPSA-N |
SMILES isomérico |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)N/N=C/C4=CC=CC=C4 |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4 |
SMILES canónico |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)






![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)


